3-(2-(4-bromophenyl)-2-oxoethyl)isobenzofuran-1(3H)-one
Description
Properties
IUPAC Name |
3-[2-(4-bromophenyl)-2-oxoethyl]-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c17-11-7-5-10(6-8-11)14(18)9-15-12-3-1-2-4-13(12)16(19)20-15/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKUKRBZQCIHLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)CC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-bromophenyl)-2-oxoethyl)isobenzofuran-1(3H)-one typically involves the reaction of isobenzofuran with 4-bromobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the desired product is obtained. The reaction can be summarized as follows:
Starting Materials: Isobenzofuran and 4-bromobenzaldehyde.
Catalyst: Lewis acid (e.g., aluminum chloride).
Reaction Conditions: Controlled temperature (e.g., 80-100°C) and pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-bromophenyl)-2-oxoethyl)isobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-(4-bromophenyl)-2-oxoethyl)isobenzofuran-1(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-(4-bromophenyl)-2-oxoethyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a broader class of 3-(2-oxo-2-arylethyl)isobenzofuran-1(3H)-ones, where the aryl group at the ketone position dictates physicochemical and biological properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Findings :
Substituent Effects on Melting Points :
- Electron-withdrawing groups (e.g., 4-Br, 4-Cl) increase melting points due to enhanced intermolecular dipole interactions. For example, the 4-bromo derivative (144–146°C) melts at a significantly higher temperature than the 2-chloro analog (95–96°C) .
- The 4-methyl derivative (electron-donating group) lacks reported melting data but exhibits distinct crystal packing via X-ray analysis, suggesting weaker intermolecular forces compared to halogenated analogs .
Synthetic Utility: Halogenated derivatives (Br, Cl) are preferred intermediates for synthesizing fused heterocycles. For instance, the 2-chloro analog reacts with 2-aminobenzylamine to yield diazocino-isoindole derivatives . Non-halogenated derivatives (e.g., R = H) serve as precursors for bioactive molecules like tyrosinase inhibitors (e.g., phthalaldehydic acid derivatives) .
- Antiproliferative Activity : C-3 functionalized analogs (e.g., cyclohexenyl or dihydroxyphenyl derivatives) show moderate activity against cancer cell lines .
- Tyrosinase Inhibition : Derivatives with hydroxyl or acetoxy groups (e.g., compound 7 and 9 ) inhibit tyrosinase at IC₅₀ values < 10 μM .
- Herbicidal Potential: Methoxycarbonylmethylene derivatives disrupt plant growth in Arabidopsis thaliana .
Biological Activity
3-(2-(4-bromophenyl)-2-oxoethyl)isobenzofuran-1(3H)-one is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article provides an overview of its synthesis, characterization, and biological effects, supported by various studies and data tables.
Synthesis and Characterization
The synthesis of this compound involves a multi-step process that typically includes the reaction of 2-carboxybenzaldehyde with acetophenones in the presence of sodium hydroxide. The compound is characterized using techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, confirming its structure and purity.
- Physical Properties :
Antiproliferative Effects
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 10 to 33 nM in MCF-7 breast cancer cells, indicating potent activity comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .
The biological activity is primarily attributed to the compound's ability to disrupt microtubule dynamics. It has been shown to bind at the colchicine site on tubulin, leading to tubulin destabilization and subsequent cell cycle arrest in the G2/M phase. This mechanism results in apoptosis in treated cancer cells, as evidenced by flow cytometry and confocal microscopy studies .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| CA-4 | MCF-7 | 3.9 | Microtubule destabilization |
| Compound A | MDA-MB-231 | 23 | Colchicine-binding site |
| Compound B | MCF-7 | 33 | Tubulin polymerization inhibition |
Case Studies
In a study focusing on the antiproliferative effects of isobenzofuranone derivatives, researchers evaluated various substitutions on the phenyl ring and their impact on biological activity. The findings indicated that compounds with electron-withdrawing groups exhibited enhanced potency against cancer cell lines .
Another research effort highlighted the stability of these compounds under various conditions (acidic, alkaline, oxidative), demonstrating that certain derivatives maintained their biological activity even after prolonged exposure to harsh environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
